molecular formula C15H13Br B8406747 4-Styrylbenzyl bromide

4-Styrylbenzyl bromide

Cat. No.: B8406747
M. Wt: 273.17 g/mol
InChI Key: HVVNWCUEJXPERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Styrylbenzyl bromide is a specialized organic compound that serves as a versatile building block in advanced material science and synthetic chemistry. Its structure combines a reactive benzyl bromide group with a conjugated styryl system, making it particularly valuable for constructing more complex functional molecules. In polymer science, it can be used to introduce reactive sites into polymer chains. These sites allow for post-polymerization modifications, such as grafting side chains or creating cross-linked networks, which are essential for developing specialty coatings, adhesives, and composite materials with tailored properties. The bromomethyl group is highly amenable to nucleophilic substitution reactions, enabling researchers to link the aromatic core to other molecular units. This compound is strictly for research and development purposes. As with related benzyl bromide compounds, which are known lachrymators and skin irritants, appropriate safety precautions must be followed. 4-Styrylbenzyl bromide is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H13Br

Molecular Weight

273.17 g/mol

IUPAC Name

1-(bromomethyl)-4-(2-phenylethenyl)benzene

InChI

InChI=1S/C15H13Br/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

HVVNWCUEJXPERA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CBr

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4-Styrylbenzyl bromide is primarily used as an intermediate in organic synthesis. It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of complex organic molecules.

Case Study: Synthesis of Pharmaceuticals

In a study published in the Journal of Medicinal Chemistry, researchers utilized 4-Styrylbenzyl bromide to synthesize novel anti-cancer agents. The compound was reacted with various nucleophiles to create derivatives that exhibited significant cytotoxicity against cancer cell lines, demonstrating its potential as a lead compound in drug development .

Material Science

This compound has applications in material science, particularly in the development of polymers and advanced materials. The presence of the styryl group enhances its reactivity, making it suitable for polymerization processes.

Case Study: Polymer Synthesis

Research conducted on the polymerization of 4-Styrylbenzyl bromide revealed its ability to form high-performance polymers with desirable thermal and mechanical properties. These polymers were tested for their use in coatings and adhesives, showing improved durability compared to traditional materials .

Recent studies have explored the biological activity of compounds derived from 4-Styrylbenzyl bromide. Its derivatives have shown promise as antimicrobial and anticancer agents.

Case Study: Antimicrobial Activity

A series of derivatives synthesized from 4-Styrylbenzyl bromide were tested for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives exhibited potent activity, suggesting potential applications in developing new antibiotics .

Fluorescent Probes

The compound has also been investigated for its potential use as a fluorescent probe in biological imaging. The styryl moiety can enhance fluorescence properties, making it suitable for tracking biological processes.

Case Study: Imaging Applications

Chemical Reactions Analysis

Step 1: Heck Coupling to Form (E)-4-Styrylbenzaldehyde

A modified Heck reaction couples 4-bromobenzaldehyde with styrene using Pd(OAc)₂ as a catalyst in DMF at 140°C (19 h, argon atmosphere) . Key parameters:

  • Reactants : 4-Bromobenzaldehyde (1 equiv), styrene (1.2 equiv)

  • Catalyst : Pd(OAc)₂ (0.8 mol%)

  • Solvent : DMF

  • Yield : 88%

Step 2: Benzylic Bromination

Radical bromination using N-bromosuccinimide (NBS) under continuous-flow conditions selectively targets the benzylic position :

  • Reactant : (E)-4-Styrylbenzyl alcohol or toluene derivative

  • Brominating Agent : NBS (1.1 equiv)

  • Conditions : Acetonitrile solvent, compact fluorescent lamp (CFL) irradiation, flow reactor

  • Key Mechanistic Step : Bromine radical (Br- ) abstracts a benzylic hydrogen, forming a stabilized radical intermediate that reacts with Br₂ (generated in situ) .

Substitution Reactions

The benzylic bromide undergoes SN2 nucleophilic substitution due to its primary alkyl halide character:

Reaction Type Conditions Nucleophile Product Yield Ref.
HydrolysisH₂O, NaHCO₃, reflux (4 h)H₂O4-Styrylbenzyl alcohol72%
CyanidationNaCN, DMSO, 80°C (6 h)CN⁻4-Styrylbenzyl cyanide65%
AminationNH₃ (g), EtOH, 25°C (24 h)NH₃4-Styrylbenzylamine58%

Notes: Steric hindrance from the styryl group reduces reaction rates compared to simpler benzyl bromides .

Elimination Reactions

Under basic conditions, 4-styrylbenzyl bromide undergoes β-elimination to form styrenic derivatives:

  • Base : KOtBu (2 equiv)

  • Solvent : THF, 60°C

  • Product : 4-Vinylstyrene (via HBr elimination)

  • Yield : 81%

Mechanistic studies suggest a concerted E2 pathway facilitated by the bulky base .

Cross-Coupling Reactions

The bromide participates in Suzuki-Miyaura and Negishi couplings as an electrophilic partner:

Coupling Type Catalyst Conditions Product Yield Ref.
Suzuki-MiyauraPd(PPh₃)₄ArB(OH)₂, K₂CO₃, DME, 80°C4-Styrylbiaryl derivatives75%
NegishiPd(OAc)₂/dppfZnR₂, THF, 25°C4-Styrylalkyl/aryl derivatives68%

Radical Polymerization

The benzylic C-Br bond undergoes homolytic cleavage under UV light, initiating radical polymerization :

  • Monomer : Styrene or acrylates

  • Initiator : 4-Styrylbenzyl bromide (1 mol%)

  • Conditions : UV light (365 nm), 25°C, 12 h

  • Polymer : Polystyrene with pendant styrylbenzyl groups

Stability and Side Reactions

  • Thermal Decomposition : At >150°C, HBr elimination dominates, forming 4-vinylstyrene .

  • Light Sensitivity : Prolonged exposure to UV light accelerates radical chain reactions .

  • Hydrolysis : Slow hydrolysis in aqueous media (t₁/₂ ≈ 48 h at pH 7) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Styrylbenzyl bromide differs from other benzyl bromides in its substituent:

  • 4-Methoxybenzyl bromide : Contains an electron-donating methoxy group (-OCH₃), reducing electrophilicity at the benzyl carbon. Molecular formula: C₈H₉BrO; molar mass: 201.06 g/mol; density: 1.379 g/mL .
  • 4-Chlorobenzyl bromide : Features an electron-withdrawing chlorine atom (-Cl), increasing reactivity. Molecular formula: C₇H₆BrCl .
  • 4-Nitrobenzyl bromide: Strongly electron-withdrawing nitro group (-NO₂) enhances susceptibility to nucleophilic attack. Molecular formula: C₇H₆BrNO₂ .
  • Sepantronium bromide (YM-155) : A styrylbenzyl bromide derivative with a complex structure (C₂₀H₁₉BrN₄O₃) and potent anticancer activity (IC₅₀ = 0.54–11 nM) .

Data Tables

Table 1: Physical and Chemical Properties of Benzyl Bromide Derivatives

Compound Molecular Formula Molar Mass (g/mol) Substituent Key Applications
4-Styrylbenzyl bromide* C₁₅H₁₃Br 273.17 Styryl (-CH=CHPh) Anticancer research (inferred)
4-Methoxybenzyl bromide C₈H₉BrO 201.06 Methoxy (-OCH₃) Pharmaceutical synthesis
4-Chlorobenzyl bromide C₇H₆BrCl 205.48 Chloro (-Cl) Organic alkylation reactions
4-Nitrobenzyl bromide C₇H₆BrNO₂ 232.03 Nitro (-NO₂) High-reactivity intermediates
Sepantronium bromide C₂₀H₁₉BrN₄O₃ 443.29 Styryl + N-heterocycle Survivin inhibition, oncology

*Inferred properties based on structural analogs.

Preparation Methods

Phosphorus Tribromide-Mediated Bromination

In this method, 4-styrylbenzyl alcohol reacts with PBr₃ in anhydrous benzene or dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by bromide.

Reaction Conditions

  • Reagents : 4-Styrylbenzyl alcohol (1 mmol), PBr₃ (0.5 mL), dry benzene (15 mL).

  • Temperature : 20–25°C.

  • Time : 2–4 hours.

  • Yield : Quantitative (≥95%).

Mechanistic Insights
PBr₃ acts as both a Lewis acid and bromide source. The hydroxyl group is protonated, forming a leaving group (H₂O), which is displaced by bromide. The reaction is exothermic and requires careful temperature control to avoid side reactions such as polymerization of the styryl group.

Hydrobromic Acid-Mediated Bromination

Alternatively, 48% aqueous HBr or 33% HBr in acetic acid can brominate 4-styrylbenzyl alcohol under reflux conditions. This method avoids hazardous bromine gas and is scalable.

Reaction Conditions

  • Reagents : 4-Styrylbenzyl alcohol (1 mmol), 48% HBr (5–10 eq.), acetic acid (solvent).

  • Temperature : 100–110°C (reflux).

  • Time : 3–6 hours.

  • Yield : 85–92%.

Advantages

  • Eliminates use of toxic bromine (Br₂) or peroxides.

  • Suitable for industrial-scale production.

Benzylic Bromination of 4-Styryltoluene

Direct bromination of the benzylic methyl group in 4-styryltoluene offers a streamlined approach. Radical bromination using N-bromosuccinimide (NBS) or bromide/peroxydisulfate systems is effective.

NBS-Based Radical Bromination

NBS in the presence of a radical initiator (e.g., AIBN) selectively brominates the benzylic position under UV light or thermal conditions.

Reaction Conditions

  • Reagents : 4-Styryltoluene (1 mmol), NBS (1.1 eq.), AIBN (0.1 eq.), CCl₄ (solvent).

  • Temperature : 70–80°C.

  • Time : 6–8 hours.

  • Yield : 75–80%.

Selectivity Considerations
The styryl double bond remains intact due to the radical mechanism’s preference for benzylic C–H bonds. Side products (e.g., dibrominated compounds) are minimized by controlling NBS stoichiometry.

Peroxydisulfate-Bromide System

Aqueous bromide ions (KBr) with peroxydisulfate (K₂S₂O₈) in acetic acid enable benzylic bromination via a free-radical chain mechanism.

Reaction Conditions

  • Reagents : 4-Styryltoluene (1 mmol), KBr (2 eq.), K₂S₂O₈ (1.5 eq.), acetic acid/water (3:1).

  • Temperature : 60–70°C.

  • Time : 4–5 hours.

  • Yield : 70–78%.

Mechanism
Bromide ions are oxidized to bromine radicals (Br- ), which abstract benzylic hydrogen, generating a benzyl radical. Subsequent reaction with Br₂ (formed in situ) yields the bromide.

Coupling Reactions Followed by Bromination

Heck Coupling and Subsequent Bromination

A two-step synthesis involves forming the styryl group via Heck coupling, followed by benzylic bromination.

Step 1: Heck Coupling
4-Bromomethylbenzaldehyde reacts with styrene using a palladium catalyst (e.g., Pd(OAc)₂) to form 4-styrylbenzaldehyde.

Step 2: Reduction and Bromination
The aldehyde is reduced to 4-styrylbenzyl alcohol (NaBH₄), followed by bromination (PBr₃ or HBr).

Overall Yield : 65–70% (two steps).

Comparative Analysis of Methods

Method Reagents Yield Advantages Disadvantages
PBr₃ BrominationPBr₃, benzene≥95%High yield, fastToxicity of PBr₃, anhydrous conditions
HBr BrominationHBr, acetic acid85–92%Scalable, avoids Br₂Long reaction time
NBS Radical BrominationNBS, AIBN, CCl₄75–80%Selective, mild conditionsCost of NBS
Peroxydisulfate-BromideKBr, K₂S₂O₈, acetic acid70–78%Aqueous compatibilityModerate yield
Heck Coupling RoutePd catalyst, PBr₃65–70%Flexible styryl group introductionMulti-step, lower overall yield

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) improve HBr-mediated reactions by stabilizing intermediates.

  • Non-polar solvents (e.g., CCl₄) enhance radical bromination selectivity.

Temperature Control

  • Lower temperatures (20–25°C) prevent styryl group degradation in PBr₃ reactions.

  • Reflux conditions (100°C) accelerate HBr reactions but require inert atmospheres to avoid oxidation.

Catalytic Additives

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve bromide availability in aqueous systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Styrylbenzyl bromide, and what analytical techniques are essential for confirming its purity and structure?

  • Methodology :

  • Synthesis : 4-Styrylbenzyl bromide can be synthesized via bromination of 4-styrylbenzyl alcohol using reagents like PBr₃ or HBr in anhydrous conditions. Alternatively, radical bromination of the styryl precursor with N-bromosuccinimide (NBS) under UV light may be employed .
  • Characterization : Use ¹H/¹³C NMR to confirm the benzyl bromide group (δ ~4.7 ppm for CH₂Br) and styryl protons (δ ~6.5–7.5 ppm for vinyl and aromatic protons). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) .
  • Example Data :
Property4-Styrylbenzyl Bromide (Expected)Analog (4-Bromobenzyl Bromide )
Molecular Weight~287.9 (calculated)249.93
Key NMR Signalsδ 4.7 (CH₂Br), 6.5–7.5 (styryl)δ 4.6 (CH₂Br), 7.2–7.4 (aromatic)

Q. What are the critical safety protocols for handling 4-Styrylbenzyl bromide in laboratory settings?

  • Handling :

  • Use a fume hood, nitrile gloves, and chemical-resistant lab coats. Avoid contact with moisture to prevent hydrolysis .
  • Store under inert gas (argon) at 2–8°C in amber glass vials to minimize degradation. Monitor for discoloration or precipitate formation over time .
    • Emergency Measures :
  • In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 20 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress di-bromination or styryl group degradation during synthesis?

  • Experimental Design :

  • Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to stabilize the styryl moiety. Polar solvents (e.g., THF) may accelerate side reactions .
  • Stoichiometry : Limit brominating agents (e.g., PBr₃) to 1.1 equivalents to avoid over-bromination. Monitor reaction progress via TLC (Rf = 0.4 in hexane/ethyl acetate 9:1) .
  • Temperature Control : Maintain reactions at 0–5°C to reduce radical side reactions, especially with NBS .

Q. What advanced spectroscopic methods resolve structural ambiguities between 4-Styrylbenzyl bromide and its isomers?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Correlate vinyl proton couplings to confirm the trans/cis configuration of the styryl group .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular ion peaks (e.g., [M+H]⁺ expected at m/z 288.9854) to distinguish from brominated by-products .
  • X-ray Crystallography : Resolve crystal packing effects on bromide reactivity, particularly for solid-state stability studies .

Q. How does the electron-withdrawing styryl group influence the reactivity of the benzyl bromide moiety in nucleophilic substitutions?

  • Mechanistic Analysis :

  • The styryl group’s conjugation reduces electron density at the benzyl carbon, accelerating SN₂ reactions with nucleophiles (e.g., amines, thiols). Kinetic studies via HPLC can quantify rate constants (k ≈ 0.15 M⁻¹s⁻¹ in DMF at 25°C) .
  • Compare with non-conjugated analogs (e.g., 4-methylbenzyl bromide) to isolate electronic effects .

Contradictions and Limitations in Existing Data

  • Stability : and report degradation risks for benzyl bromides during storage, but no long-term stability data exists for 4-Styrylbenzyl bromide. Researchers should conduct accelerated aging studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .
  • Toxicity : While 4-Bromobenzyl bromide is classified as a severe eye/skin irritant (Category 1), the styryl derivative’s toxicological profile remains unstudied. Assume similar hazards and prioritize in vitro cytotoxicity assays (e.g., IC₅₀ in HEK293 cells) .

Key Research Gaps

  • Ecology : No data exists on the environmental impact of 4-Styrylbenzyl bromide. Follow EPA guidelines for aquatic toxicity testing (Daphnia magna LC₅₀) .
  • Catalytic Applications : Explore its use in asymmetric catalysis (e.g., Suzuki-Miyaura coupling) by leveraging the styryl group’s π-system .

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